molecular formula C18H15ClN2O2 B2854065 N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide CAS No. 592546-32-2

N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Cat. No.: B2854065
CAS No.: 592546-32-2
M. Wt: 326.78
InChI Key: MEBMVNUETRBDQR-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic indole derivative offered for biological screening and lead optimization in medicinal chemistry. This compound belongs to a class of molecules known for a wide spectrum of pharmacological activities, which researchers are actively investigating. The core indole structure is a privileged scaffold in drug discovery, and its derivatives are frequently explored for their potential as antimicrobial and anticancer agents . The presence of the formyl (aldehyde) group at the 3-position of the indole ring is a particularly valuable synthetic handle, allowing researchers to easily generate a library of derivatives, such as hydrazones and oximes, for structure-activity relationship (SAR) studies . This functional group enables further chemical modifications to optimize the compound's properties and biological activity. Furthermore, acetamide derivatives similar to this compound have demonstrated significant antioxidant properties in studies, effectively scavenging free radicals in assays such as DPPH and FRAP . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(3-formylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-12-15(19)6-4-7-16(12)20-18(23)10-21-9-13(11-22)14-5-2-3-8-17(14)21/h2-9,11H,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBMVNUETRBDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

  • Molecular Formula: C18H16ClN2O
  • Molecular Weight: 314.79 g/mol
  • CAS Number: Not specified in the search results but can be referenced for further studies.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interaction with cancer cells and its potential antimicrobial properties.

Antitumor Activity

Research indicates that compounds with indole scaffolds, such as this compound, exhibit significant antitumor activities. The indole structure is known to interact with various cellular pathways involved in cancer progression.

  • Mechanism of Action:
    • Indole derivatives have been shown to inhibit key signaling pathways, including the Akt signaling pathway, which is crucial in cancer cell survival and proliferation .
    • Studies have reported that related compounds disrupt microtubule dynamics, leading to apoptosis in cancer cells .
  • Case Studies:
    • In vitro studies on lung cancer cell lines demonstrated that indole derivatives could reduce cell viability significantly, with IC50 values indicating potent activity .
    • A comparative study showed that certain indole derivatives were more effective than established chemotherapeutic agents like sunitinib .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Indoles are known for their diverse biological activities, including antibacterial and antifungal effects.

  • Antibacterial Effects:
    • Preliminary screening revealed that similar compounds exhibited moderate to good antibacterial activity against various Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 156.47 µM against different bacterial strains .
    • The presence of chlorine and methyl groups may enhance the lipophilicity of the compound, potentially improving its membrane permeability and antibacterial efficacy.
  • Antifungal Effects:
    • Indole derivatives have also shown antifungal properties against species such as Candida albicans, with MIC values indicating effective inhibition .

Data Tables

Biological ActivityTarget Organism/Cell LineIC50/MIC ValuesReferences
Antitumor ActivityA549 Lung Cancer CellsSubmicromolar
Antibacterial ActivityE. coli156.47 µM
Antifungal ActivityC. albicans16.69 µM

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl ring and indole core, leading to variations in molecular weight, solubility, and electronic properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-(3-Chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide C₁₈H₁₅ClN₂O₂ 326.78 3-Cl, 2-CH₃ (phenyl); 3-CHO (indole) Moderate polarity due to Cl and CHO groups; potential for H-bonding .
N-(2,5-Dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide () C₁₉H₁₈N₂O₂ 306.40 2,5-(CH₃)₂ (phenyl); 3-CHO (indole) Lower molecular weight; increased hydrophobicity from methyl groups .
N-(3,4-Dimethoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide () C₁₉H₁₈N₂O₄ 338.36 3,4-(OCH₃)₂ (phenyl); 3-CHO (indole) Enhanced solubility from methoxy groups; electron-donating effects .
2-(3-Formyl-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide () C₁₆H₁₈N₂O₃ 286.33 Tetrahydrofuran-methyl (side chain); 3-CHO (indole) Improved solubility via tetrahydrofuran; reduced steric hindrance .
N-(2-Chlorophenyl)-2-{3-[(5Z)-3-[(4-methylbenzyl)]...}acetamide () C₂₇H₂₂ClN₃O₂S₂ 532.07 2-Cl (phenyl); thiazolidinone and methylbenzyl (indole modifications) High molecular weight; sulfur-containing groups may enhance metal-binding .

Spectroscopic and Crystallographic Insights

  • Target Compound : Expected IR peaks include C=O (1650–1700 cm⁻¹) and N-H (3250–3350 cm⁻¹) stretches, consistent with acetamide and indole motifs (cf. ) .
  • Analog Crystallography: Ethyl N-(3-cyano-1H-indol-2-yl)formimidate () reveals planar indole systems, suggesting similar conformational stability in the target compound .

Q & A

Q. What are the key synthetic pathways for N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Coupling 3-chloro-2-methylaniline with 2-(3-formyl-1H-indol-1-yl)acetic acid using carbodiimide-based reagents (e.g., EDC or DCC) under inert conditions .
  • Formyl group introduction : The indole’s 3-position is formylated via Vilsmeier-Haack or Duff reactions, requiring anhydrous conditions and temperature control (60–80°C) .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) is critical to isolate the final product .

Q. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., 3-formyl indole proton at δ 9.8–10.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (m/z ~340 for C₁₉H₁₆ClN₂O₂) .
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and packing motifs .

Q. What structural features drive its reactivity?

  • The 3-formyl indole enables nucleophilic additions (e.g., hydrazine for hydrazone derivatives) .
  • The chloro-methylphenyl group introduces steric hindrance, affecting regioselectivity in electrophilic substitutions .
  • The acetamide linker participates in hydrogen bonding, influencing binding to biological targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Systematic substitution : Compare analogs with varying substituents (e.g., halogen, methyl, methoxy) on the phenyl ring (Table 1) .
  • In vitro assays : Measure binding affinity to targets (e.g., kinases) using fluorescence polarization or surface plasmon resonance.
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites .

Table 1 : Key Analogs and Their Properties

Compound ModificationBiological Activity ChangeReference
4-Chlorophenyl → 3-MethylphenylReduced enzyme inhibition
Formyl → MethoxyEnhanced solubility
Chlorine → FluorineAltered pharmacokinetics

Q. How can contradictions in solubility data across studies be resolved?

  • Method standardization : Use consistent solvents (e.g., DMSO for stock solutions) and measure solubility via UV-Vis at λ_max ~280 nm .
  • HPLC analysis : Quantify impurities that may affect solubility measurements .
  • QSAR models : Correlate logP values with experimental solubility to identify outliers .

Q. What computational strategies predict binding modes with biological targets?

  • Docking simulations : Use Schrödinger Suite or GROMACS to model interactions with receptors (e.g., indole-formyl binding to ATP pockets) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Pharmacophore mapping : Identify critical features (e.g., formyl group as hydrogen bond acceptor) .

Q. How can stability issues in aqueous solutions be mitigated?

  • pH optimization : Stability studies (pH 3–9) show maximal stability at pH 7.4 (phosphate buffer) .
  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for long-term storage .
  • Degradation analysis : Monitor hydrolytic degradation via LC-MS under accelerated conditions (40°C/75% RH) .

Q. What experimental approaches validate synergistic effects with other therapeutics?

  • Combination index (CI) : Calculate using Chou-Talalay method in cell viability assays (e.g., MTT) .
  • Transcriptomics : RNA-seq identifies pathways modulated by combination treatments .
  • In vivo xenografts : Evaluate tumor regression in mice co-treated with standard chemotherapeutics .

Q. How are crystallographic data analyzed to resolve ambiguities in molecular conformation?

  • SHELXL refinement : Adjust occupancy and thermal parameters for disordered atoms .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H⋯O bonds) .
  • Twinned data correction : Use CELL_NOW for overlapping diffraction patterns .

Q. What strategies optimize synthetic yields for scaled-up production?

  • Catalyst screening : Test Pd(OAc)₂ vs. CuI for coupling steps to reduce side products .
  • Flow chemistry : Improve reaction control in continuous-flow reactors for exothermic steps .
  • DoE (Design of Experiments) : Apply Taguchi methods to optimize temperature, solvent ratio, and catalyst loading .

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